

Application of 25T4-NBOMe in Neuroscience Research: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *25T4-NBOMe hydrochloride*

Cat. No.: *B591747*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

25T4-NBOMe, or N-(2-methoxybenzyl)-4-isopropylthio-2,5-dimethoxyphenethylamine, is a potent synthetic psychedelic compound from the NBOMe family.^[1] It is an N-benzyl derivative of the phenethylamine 2C-T-4.^[2] Like other members of the NBOMe class, 25T4-NBOMe is a high-affinity partial agonist at the serotonin 5-HT2A receptor, making it a valuable tool for neuroscience research.^{[1][3]} The addition of the N-(2-methoxybenzyl) group to the 2C-T-4 structure significantly enhances its affinity and activity at the 5-HT2A receptor.^[2] This high potency and selectivity allow for the precise investigation of 5-HT2A receptor pharmacology, signaling, and its role in various physiological and pathological processes in the central nervous system.

This document provides detailed application notes and protocols for the use of 25T4-NBOMe in a research setting, including its pharmacological profile, relevant experimental procedures, and the underlying signaling pathways.

Pharmacological Profile

25T4-NBOMe is a highly potent and selective agonist for serotonin 5-HT2 receptors.^[1] Its primary application in neuroscience research is as a selective agonist to probe the function of the 5-HT2A receptor. The N-2-methoxybenzyl substitution characteristic of the NBOMe class

generally increases binding affinity at 5-HT2A and 5-HT2C receptors while reducing affinity for the 5-HT1A receptor.[\[4\]](#) The compound also exhibits some affinity for the μ -opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 25T4-NBOMe and, for comparative context, the closely related and widely studied compound 25I-NBOMe.

Table 1: Receptor Binding Affinity (Ki) of 25T4-NBOMe

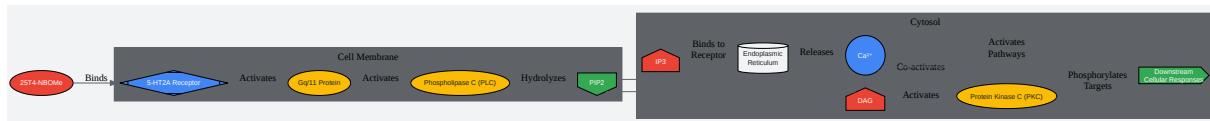
Receptor Subtype	Ki (nM)
5-HT2A	1.6
5-HT2C	16
5-HT1A	2,500

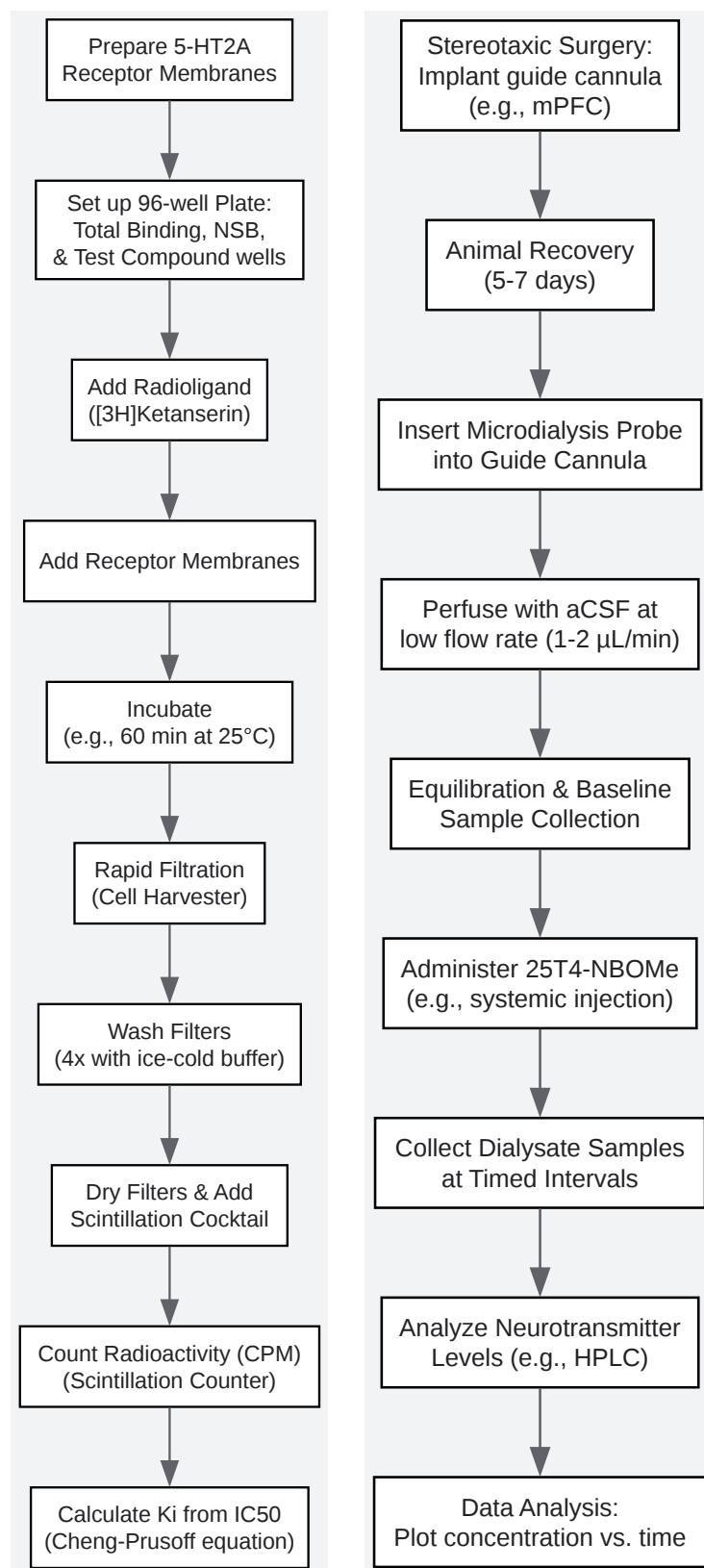
Data sourced from Wikipedia, referencing primary literature.[\[1\]](#)

Table 2: Functional Potency (EC50) and Efficacy (Emax) of 25T4-NBOMe

Receptor Subtype	EC50 (nM)	Emax (%)
5-HT2A	1.3–130	46
5-HT2B	200	27

Data sourced from Wikipedia, referencing primary literature.[\[1\]](#)


Table 3: Comparative Receptor Binding Affinity (Ki) of 25I-NBOMe


Receptor Subtype	Ki (nM)
5-HT2A	0.044 - 0.6
5-HT2C	1.03 - 4.6
5-HT1A	>1,800

Data represents a range from multiple studies.[\[5\]](#)

Signaling Pathways

The primary mechanism of action for 25T4-NBOMe is the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25T4-NBOMe - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application of 25T4-NBOMe in Neuroscience Research: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591747#application-of-25t4-nbome-in-neuroscience-research\]](https://www.benchchem.com/product/b591747#application-of-25t4-nbome-in-neuroscience-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com